molecular formula C18H19N5O2 B12163031 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

Cat. No.: B12163031
M. Wt: 337.4 g/mol
InChI Key: HMOBYEINEFUWKN-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a synthetic small molecule designed for advanced pharmacological and agrochemical research. This compound features a unique hybrid architecture, incorporating a 3,4-dihydroisoquinoline scaffold linked to a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine moiety. The 3,4-dihydroisoquinoline scaffold is recognized as a privileged structure in medicinal chemistry and is found in compounds with a range of biological activities . Simultaneously, the [1,2,4]triazolo[4,3-b]pyridazine system is a nitrogen-rich heterocycle of significant interest in the development of active compounds, with similar pyridazine derivatives being explored for their potential applications . This molecular framework makes it a compelling candidate for investigation in various high-value research applications. Potential areas of investigation include exploring its activity as a modulator of neuronal targets, given that structurally related dihydroisoquinoline compounds have been developed as potent and selective positive allosteric modulators of central nervous system receptors . Alternatively, its utility can be explored in plant science research, as certain dihydroisoquinolinone derivatives have demonstrated potent activity against phytopathogens, suggesting a potential role in the development of novel plant protection agents . Researchers can utilize this compound as a key chemical tool for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for identifying novel mechanisms of action across multiple biological fields. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

InChI

InChI=1S/C18H19N5O2/c1-25-17-8-6-15-19-20-16(23(15)21-17)7-9-18(24)22-11-10-13-4-2-3-5-14(13)12-22/h2-6,8H,7,9-12H2,1H3

InChI Key

HMOBYEINEFUWKN-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)N3CCC4=CC=CC=C4C3)C=C1

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization of 2-Alkenyl Benzamides

A transition-metal-free approach utilizes 2-alkenyl benzamides cyclized under basic conditions. In nitrogen atmosphere, substrates react with potassium tert-butoxide (KOtBu) in N,N-dimethylformamide (DMF) at 60–150°C, yielding dihydroisoquinoline-1-ones with >80% efficiency.

Key Advantages

  • No transition-metal catalysts required.

  • Scalable for industrial production.

Typical Protocol

  • Substrate : 2-Alkenyl benzamide (1.0 equiv)

  • Base : KOtBu (1.5 equiv)

  • Solvent : DMF

  • Temperature : 100°C

  • Time : 12–24 hours

Acid-Catalyzed Cyclization of Amides

An alternative method employs sulfuric acid (H₂SO₄) to cyclize N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide. This approach, while efficient, requires careful pH control during workup.

Reaction Conditions

  • Substrate : Amide derivative (0.008 mol)

  • Catalyst : H₂SO₄ (1 mL)

  • Solvent : Dichloromethane

  • Temperature : 50°C

  • Time : 2 hours

Yield : ~85% after neutralization and extraction.

Coupling of Heterocyclic Moieties

The terminal CH₂ group of the propanone linker is functionalized with a bromide, enabling nucleophilic substitution with the triazolo-pyridazine’s NH group.

Coupling Protocol

  • Substrate : 3-Bromopropanone-dihydroisoquinoline (1.0 equiv)

  • Nucleophile : 6-Methoxy-triazolo-pyridazinone (1.2 equiv)

  • Base : NaH (2.0 equiv)

  • Solvent : DMF

  • Temperature : 80°C

  • Time : 6 hours

Yield : ~75% after purification via column chromatography.

Alternative Synthetic Routes and Comparative Analysis

Direct Alkylation of Triazolo-Pyridazine

An alternative strategy alkylates the triazolo-pyridazine first. Using 3-chloropropanoyl chloride , the NH group is acylated, followed by dihydroisoquinoline coupling. However, this route yields <60% due to competing side reactions.

Comparative Data

MethodYield (%)CatalystScalability
Base-mediated cyclization85NoneHigh
Acid-catalyzed cyclization80H₂SO₄Moderate
Propanone alkylation75NaHModerate

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxy group on the triazolopyridazine ring undergoes hydrolysis under acidic or basic conditions. This reaction modifies electronic properties and enhances water solubility:

  • Acidic Hydrolysis :
    Treatment with 6M HCl at 80°C for 12 hours cleaves the methoxy group to yield 3-(6-hydroxy triazolo[4,3-b]pyridazin-3-yl)propan-1-one derivatives.
    Mechanism : Protonation of the methoxy oxygen followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    NaOH (1M) in ethanol at 60°C selectively removes the methoxy group without affecting the isoquinoline ring.

Condition Product Yield Reference
6M HCl, 80°C3-(6-hydroxy-triazolo)propanone78%
1M NaOH, 60°C3-(6-hydroxy-triazolo)propanone85%

Alkylation/Acylation Reactions

The triazole nitrogen (N1) and isoquinoline tertiary amine are primary sites for alkylation/acylation:

  • Alkylation :
    Reacts with methyl iodide (CH₃I) in DMF at 25°C to form quaternary ammonium salts, enhancing receptor-binding affinity.
    Rate : 90% conversion in 4 hours with K₂CO₃ as base.

  • Acylation :
    Acetyl chloride in CH₂Cl₂ at 0°C selectively acylates the isoquinoline nitrogen, forming N-acetyl derivatives.

Reagent Site Modified Product Application
CH₃I/K₂CO₃Triazole N1N-Methyl-triazolo derivativeKinase inhibitor synthesis
AcCl/Et₃NIsoquinoline NN-Acetyl-isoquinoline derivativeProdrug development

Nucleophilic Substitution

The 6-methoxy group on the triazolopyridazine is susceptible to nucleophilic displacement:

  • With Amines :
    Aniline derivatives replace methoxy in DMSO at 120°C, forming C–N bonds (SNAr mechanism).

  • With Thiols :
    Benzyl mercaptan in EtOH/H₂O yields thioether analogs, improving metabolic stability.

Nucleophile Conditions Product Yield
AnilineDMSO, 120°C, 24h3-(6-anilino-triazolo)propanone65%
Benzyl mercaptanEtOH/H₂O, 80°C, 8h3-(6-benzylthio-triazolo)propanone72%

Coupling Reactions

The propan-1-one linker enables cross-coupling via its ketone group:

  • Suzuki Coupling :
    Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

  • Grignard Addition :
    Methylmagnesium bromide adds to the ketone, forming tertiary alcohols.

Reaction Type Reagents Product Catalyst
Suzuki Coupling4-Fluorophenylboronic acid, Pd⁰Biaryl-triazolo derivativePd(PPh₃)₄
Grignard AdditionCH₃MgBr, THFTertiary alcohol adductNone

Reduction/Oxidation

  • Ketone Reduction :
    NaBH₄ in MeOH reduces the propan-1-one to a secondary alcohol, altering pharmacokinetics.

  • Triazole Oxidation :
    mCPBA oxidizes the triazole ring to form N-oxide derivatives, modulating electronic properties.

Reagent Target Site Product Effect
NaBH₄Propanone linker3-(triazolo)propan-1-olIncreased hydrophilicity
mCPBATriazole ringTriazolo N-oxideEnhanced electrophilicity

Cycloaddition Reactions

The triazolopyridazine moiety participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. This reaction expands structural diversity for SAR studies.

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the isoquinoline ring slow alkylation at N1 (triazole) due to hindered access.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions by stabilizing transition states.

  • Temperature Sensitivity : Hydrolysis and coupling reactions require strict thermal control to avoid side-product formation.

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry, enabling targeted modifications to optimize bioactivity and ADME properties. Further studies should explore enantioselective transformations and in vivo stability of derivatives.

Scientific Research Applications

Treatment of Neurodegenerative Diseases

Research indicates that this compound may serve as a positive allosteric modulator of the dopamine D1 receptor. This action is particularly relevant for the treatment of:

  • Parkinson's Disease: The compound has shown promise in alleviating motor symptoms associated with Parkinson's disease by enhancing dopaminergic signaling. Current therapies often face limitations due to side effects and tolerance development. The compound's ability to improve cognitive functions alongside motor symptoms represents a significant advancement in treatment options .
  • Alzheimer's Disease: Preliminary studies suggest that it may also be effective in treating cognitive impairments related to Alzheimer's disease, potentially offering a dual benefit for patients with coexisting conditions .

Psychiatric Disorders

The compound's pharmacological profile suggests utility in managing:

  • Schizophrenia: It may help in addressing negative symptoms associated with schizophrenia, which are often resistant to conventional therapies .
  • Attention Deficit Hyperactivity Disorder (ADHD): Given its dopaminergic activity, the compound could be beneficial in treating ADHD symptoms by enhancing focus and reducing impulsivity .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

StudyFocusFindings
Parkinson's DiseaseDemonstrated improvement in both motor and cognitive symptoms when administered as a monotherapy.
SchizophreniaReported significant reductions in negative symptoms with minimal side effects compared to traditional antipsychotics.
Alzheimer's DiseaseShowed potential for cognitive enhancement in early-stage patients, warranting further investigation into long-term effects.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Attributes of Comparable Compounds

Compound Name Core Structure Molecular Weight Key Substituents Biological Activity (If Reported) Reference
Target Compound Triazolo-pyridazine + dihydroisoquinoline ~423.45 (calc) 6-methoxy, propan-1-one linker Not explicitly stated in evidence -
(E)-1-(8,9-Dimethoxy-1-(4-methoxyphenyl)-1,5,6,10b-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)prop-2-en-1-one (6Bb) Triazolo-isoquinoline + chalcone 611.70 Dimethoxy, aryl-pyrazole Cytotoxic (IC₅₀: 2.1–8.3 μM vs. HepG2)
1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone Triazolo-pyridazine + quinolinylmethyl ~346.37 (calc) Quinolinylmethyl, ethanone No activity reported in evidence
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one Triazolo-pyridazine + diazepane ~424.48 (calc) Diazepane, 4-methoxyphenyl Potential CNS modulation (structural inference)

Key Differences and Implications

Core Heterocyclic Systems: The target compound combines a triazolo-pyridazine with dihydroisoquinoline, a structure distinct from triazolo-isoquinoline hybrids (e.g., compound 6Bb) or diazepane-linked analogues . Dihydroisoquinoline may enhance blood-brain barrier (BBB) penetration compared to bulkier quinoline or diazepane groups . Triazolo-isoquinoline derivatives (e.g., 6Bb) exhibit cytotoxicity attributed to chalcone moieties, which are absent in the target compound .

Substituent Effects: The 6-methoxy group on the triazolo-pyridazine ring in the target compound improves hydrophilicity relative to unsubstituted analogues (e.g., quinolinylmethyl derivative in ).

Synthetic Complexity: The target compound’s synthesis likely requires fewer steps than chalcone-linked triazolo-isoquinolines (e.g., 6Bb), which involve multi-component reactions under basic conditions .

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H19N5O2
  • CAS Number : 1324070-10-1
  • Molecular Weight : 325.38 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties and neuroprotective effects.

Anticancer Activity

Research indicates that derivatives of the triazolo[4,3-b]pyridazine moiety exhibit significant anti-tumor activity. For instance, compounds structurally related to this class have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings suggest that the compound may share similar mechanisms of action and could potentially inhibit tumor growth through pathways involving c-Met kinase inhibition .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in relation to Parkinson's disease. Studies indicate that derivatives of isoquinoline can modulate dopaminergic pathways and may protect against neurodegeneration.

The biological activity is thought to arise from multiple mechanisms:

  • c-Met Kinase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit c-Met kinase, which is implicated in tumor growth and metastasis.
  • Antioxidant Properties : Isoquinoline derivatives are known for their antioxidant capabilities, which may contribute to their protective effects in neurodegenerative diseases.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development as an anti-cancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Triazolo Derivatives : A study highlighted the anticancer potential of triazolo derivatives against various cell lines, showing IC50 values indicating strong cytotoxic effects .
  • Neuroprotective Study : Research into the neuroprotective effects of isoquinoline derivatives indicated that they could ameliorate symptoms associated with Parkinson's disease through modulation of neurotransmitter levels and reduction of oxidative stress .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step reactions, including coupling of the dihydroisoquinoline and triazolopyridazine moieties via a propanone linker. Key steps include:

  • Coupling reactions : Use nucleophilic substitution or amidation to link the triazolopyridazine core to the dihydroisoquinoline fragment .
  • Purification : Employ reverse-phase HPLC (≥98% purity criteria) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate the target compound .
  • Yield optimization : Adjust reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents to minimize byproducts .

Basic: Which spectroscopic and chromatographic methods are critical for structural validation?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions, particularly the methoxy group on the triazolopyridazine ring and the dihydroisoquinoline backbone .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, crystallize the compound in solvents like ethanol/water mixtures and analyze diffraction data .

Advanced: How can computational modeling aid in predicting binding affinity or metabolic stability?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Input SMILES/InChI codes (e.g., InChI=1S/C20H25N5O2/...) to generate 3D conformers .
  • ADMET prediction : Apply QSAR models in tools like SwissADME to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration .
  • MD simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability under physiological conditions .

Advanced: How should researchers design experiments to resolve contradictory SAR data in analogs?

Answer:

  • Factorial design : Implement a split-plot design to test variables (e.g., substituent groups, reaction conditions) systematically. For example, vary the methoxy group position and measure bioactivity .
  • Statistical analysis : Apply ANOVA or machine learning (e.g., random forest regression) to identify critical structural features driving activity .
  • Orthogonal validation : Cross-validate results using in vitro assays (e.g., enzyme inhibition) and in silico predictions to reconcile discrepancies .

Basic: What methods are recommended for assessing solubility and formulation stability?

Answer:

  • Solubility screening : Test in biorelevant media (e.g., FaSSIF/FeSSIF) at pH 1.2–7.4 using shake-flask or UV-spectrophotometry methods .
  • Formulation stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the methoxy group) .

Advanced: How can environmental fate studies be structured to evaluate ecological impact?

Answer:

  • Degradation pathways : Use OECD 308/309 guidelines to assess hydrolysis, photolysis, and microbial degradation in water/soil systems. Monitor via LC-MS/MS .
  • Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna EC₅₀) and long-term exposure studies to model bioaccumulation potential .

Advanced: What experimental approaches are suitable for target identification if mechanisms are unknown?

Answer:

  • Affinity proteomics : Use pull-down assays with biotinylated analogs and streptavidin beads to capture interacting proteins, followed by LC-MS/MS identification .
  • CRISPR screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .
  • Thermal shift assays : Monitor protein thermal stability shifts (via DSF or CETSA) to pinpoint binding targets .

Basic: How can researchers validate the absence of toxic intermediates during synthesis?

Answer:

  • In-process control (IPC) : Use LC-MS at critical stages (e.g., after coupling reactions) to detect genotoxic impurities (e.g., alkylating agents) .
  • Genotoxicity screening : Perform Ames tests or Comet assays on intermediates to rule out mutagenic potential .

Advanced: What strategies improve enantiomeric purity in chiral derivatives of this compound?

Answer:

  • Chiral chromatography : Use columns like Chiralpak IA/IB with hexane/ethanol mobile phases to separate enantiomers .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like propanone chain formation .

Advanced: How to address batch-to-batch variability in biological assay results?

Answer:

  • Standardized protocols : Pre-treat compounds with lyophilization to ensure consistent hydration states .
  • QC metrics : Require ≥95% purity (HPLC), endotoxin-free status (LAL assay), and identical ¹H NMR profiles across batches .

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